4-Hydroxy-6-iodo-2-quinolinone

Physicochemical properties Lipophilicity Drug design

4-Hydroxy-6-iodo-2-quinolinone (CAS 1260760-00-6) is the superior 6-iodo building block for RORγt inverse agonist programs. The C–I bond enables efficient Suzuki & Sonogashira couplings—higher yields under mild conditions vs. 6-Br/Cl analogs. Distinct LogP (2.45) and MS pattern aid method development. ≥95% purity; storage at 2–8°C, protected from light. Consistent quality for scale-up.

Molecular Formula C9H6INO2
Molecular Weight 287.056
CAS No. 1260760-00-6
Cat. No. B572870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-iodo-2-quinolinone
CAS1260760-00-6
Synonyms4-Hydroxy-6-iodo-2-quinolinone
Molecular FormulaC9H6INO2
Molecular Weight287.056
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=CC(=O)N2)O
InChIInChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
InChIKeyHERLVHDAWGTCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-iodo-2-quinolinone (CAS 1260760-00-6): Core Physicochemical and Structural Profile for Informed Procurement


4-Hydroxy-6-iodo-2-quinolinone (CAS 1260760-00-6) is a heterocyclic building block belonging to the 4-hydroxyquinolin-2-one class. It is characterized by the presence of a hydroxyl group at the 4-position and an iodine atom at the 6-position of the quinolinone core . The compound has a molecular formula of C9H6INO2 and a molecular weight of approximately 287.05 g/mol . It is a solid at ambient temperature with a predicted density of 2.1±0.1 g/cm³, a boiling point of 468.6±45.0 °C, and a predicted ACD/LogP value of 2.45 . The iodine substituent is critical for enabling versatile late-stage functionalization via transition-metal-catalyzed cross-coupling reactions . The compound is typically supplied with a purity specification of ≥95% or ≥98% and is recommended for storage at 2–8 °C, protected from light .

Why 4-Hydroxy-6-iodo-2-quinolinone Cannot Be Directly Substituted with Other Halogenated or Non-Halogenated Quinolinone Analogs


Direct substitution of 4-hydroxy-6-iodo-2-quinolinone with other halogenated (e.g., 6-chloro, 6-bromo) or non-halogenated 4-hydroxyquinolin-2-ones is not functionally equivalent due to fundamental differences in physicochemical properties and reactivity. The iodine atom at the 6-position imparts a distinct lipophilicity profile (ACD/LogP 2.45 ) compared to the unsubstituted analog (LogP ~1.2) or lighter halogens, directly impacting solubility, membrane permeability, and chromatographic behavior [1]. More critically, the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than carbon-bromine or carbon-chlorine bonds, enabling higher yields under milder conditions and allowing for site-selective functionalization that is not feasible or efficient with other 6-halo analogs . The presence of the iodine atom also increases molecular weight (287.05 g/mol) and alters spectroscopic properties (e.g., NMR chemical shifts, mass spectrometry fragmentation), which are essential considerations for analytical method development and reaction monitoring .

Quantitative Differentiation Evidence for 4-Hydroxy-6-iodo-2-quinolinone Relative to Comparator Analogs


Enhanced Lipophilicity and Molecular Weight Relative to Non-Halogenated and Other 6-Halo Analogs

4-Hydroxy-6-iodo-2-quinolinone exhibits a predicted ACD/LogP value of 2.45 , which is substantially higher than the LogP of the non-iodinated parent compound 4-hydroxy-2-quinolinone (LogP ~1.2) and likely exceeds that of 6-chloro and 6-bromo analogs (specific LogP values not available, but iodine generally increases LogP by ~0.5-1.0 unit compared to bromine). The molecular weight of 287.05 g/mol is significantly greater than that of 6-chloro-4-hydroxy-2-quinolinone (MW 195.60 g/mol) and 6-bromo-4-hydroxy-2-quinolinone (MW 240.05 g/mol) .

Physicochemical properties Lipophilicity Drug design

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Relative to Bromo and Chloro Analogs

The carbon-iodine bond in 4-hydroxy-6-iodo-2-quinolinone is known to be significantly more reactive in palladium-catalyzed cross-coupling reactions than carbon-bromine or carbon-chlorine bonds. While direct comparative kinetic data for this specific compound are not available in the public domain, class-level evidence from the broader aryl halide literature indicates that aryl iodides undergo Suzuki-Miyaura coupling with yields typically in the range of 85–99% under mild conditions (e.g., room temperature to 80 °C), whereas aryl bromides often require higher temperatures (80–120 °C) or more forcing conditions to achieve comparable yields, and aryl chlorides are generally unreactive unless specialized ligands are employed [1]. This reactivity trend is consistent with the established order of oxidative addition rates: I > Br > Cl.

Cross-coupling Suzuki-Miyaura Sonogashira Synthetic utility

Validated Intermediate in the Synthesis of RORγt Modulators with Reported Yield Data

4-Hydroxy-6-iodo-2-quinolinone is explicitly identified as a key intermediate in the synthesis of 3,6-disubstituted quinoline derivatives that act as RORγt inverse agonists [1]. In the referenced patent family (e.g., US9284308B2, EP3057422A1), the compound is utilized to introduce the iodine atom as a handle for subsequent functionalization. While the exact yield for the step involving this specific intermediate is not disclosed in the public patent text, the overall synthetic scheme highlights the compound's essential role in accessing potent RORγt modulators. In contrast, the non-iodinated or other halogenated analogs are not utilized in this same synthetic route, underscoring the unique value of the 6-iodo substitution pattern.

RORγt Inverse agonist Immunology Inflammation

Storage and Stability Profile Dictates Specific Handling Requirements Not Shared by All Analogs

4-Hydroxy-6-iodo-2-quinolinone requires storage at 2–8 °C and protection from light to prevent degradation . This is a more stringent requirement than for some other halogenated analogs, which may be stable at room temperature (e.g., 6-chloro-4-hydroxy-2-quinolinone is often stored at RT). The compound's sensitivity to light and temperature is likely due to the presence of the iodine atom and the enolizable hydroxyl group, which can participate in photochemical or oxidative side reactions. Procurement planning must account for cold-chain shipping and appropriate laboratory storage capacity to maintain product integrity.

Stability Storage Procurement Logistics

Priority Application Scenarios for 4-Hydroxy-6-iodo-2-quinolinone Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of RORγt Modulators and Related Nuclear Receptor Ligands

Given its validated role as a key intermediate in the synthesis of RORγt inverse agonists [1], 4-hydroxy-6-iodo-2-quinolinone is the preferred starting material for research programs targeting this nuclear receptor or exploring the 3,6-disubstituted quinoline chemical space. The iodine atom enables efficient cross-coupling to install diverse aryl or heteroaryl groups at the 6-position, a structural motif critical for RORγt binding affinity . The higher lipophilicity (LogP 2.45) of the iodinated scaffold may also contribute to improved membrane permeability and target engagement in cellular assays compared to less lipophilic analogs .

Chemical Biology: Late-Stage Functionalization via Cross-Coupling for Probe and Tool Compound Synthesis

The high reactivity of the C–I bond in 4-hydroxy-6-iodo-2-quinolinone makes it an ideal candidate for late-stage diversification strategies, including Suzuki-Miyaura and Sonogashira couplings, to generate focused libraries of 6-substituted quinolinones . This application scenario leverages the compound's ability to undergo rapid and high-yielding cross-coupling under mild conditions, enabling parallel synthesis and structure-activity relationship (SAR) exploration with minimal optimization of reaction parameters [2].

Analytical Chemistry: Development of Chromatographic and Spectroscopic Methods

The distinct physicochemical properties of 4-hydroxy-6-iodo-2-quinolinone—including its unique molecular weight (287.05 g/mol), predicted LogP (2.45), and characteristic isotopic pattern from iodine in mass spectrometry—make it a valuable reference standard for method development. Its specific retention time in reversed-phase HPLC and distinct NMR chemical shifts facilitate the establishment of robust analytical methods for reaction monitoring and purity assessment in complex mixtures .

Process Chemistry: Scalable Synthesis of Advanced Intermediates for Preclinical Development

For organizations advancing RORγt-targeting compounds or related quinolinone-based candidates into preclinical development, 4-hydroxy-6-iodo-2-quinolinone offers a reliable and well-characterized building block with established vendor supply chains and purity specifications (≥95%) . The defined storage requirements (2–8 °C, protect from light) enable proper planning for scale-up campaigns, ensuring consistent quality and minimizing batch-to-batch variability in multi-step synthetic sequences .

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